molecular formula C14H10F2N2OS B13044409 4,6-Difluoro-2-(methylthio)-5-phenoxy-1H-benzo[D]imidazole

4,6-Difluoro-2-(methylthio)-5-phenoxy-1H-benzo[D]imidazole

Katalognummer: B13044409
Molekulargewicht: 292.31 g/mol
InChI-Schlüssel: FBHAVHMTZZXWJD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Difluoro-2-(methylthio)-5-phenoxy-1H-benzo[D]imidazole is a synthetic organic compound that belongs to the class of benzimidazoles. Benzimidazoles are heterocyclic aromatic organic compounds that are widely used in various fields such as pharmaceuticals, agriculture, and materials science due to their diverse biological activities and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Difluoro-2-(methylthio)-5-phenoxy-1H-benzo[D]imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4,6-difluoro-2-nitroaniline, methylthiol, and phenol.

    Nitration: The 4,6-difluoro-2-nitroaniline undergoes nitration to introduce the nitro group.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Cyclization: The amine group undergoes cyclization with methylthiol and phenol under acidic conditions to form the benzimidazole ring.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar steps as mentioned above but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Difluoro-2-(methylthio)-5-phenoxy-1H-benzo[D]imidazole can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxide, sulfone.

    Reduction: Amine.

    Substitution: Substituted benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

4,6-Difluoro-2-(methylthio)-5-phenoxy-1H-benzo[D]imidazole has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its diverse biological activities.

    Industry: Used in the development of new materials with specific properties such as fluorescence and conductivity.

Wirkmechanismus

The mechanism of action of 4,6-Difluoro-2-(methylthio)-5-phenoxy-1H-benzo[D]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Vergleich Mit ähnlichen Verbindungen

4,6-Difluoro-2-(methylthio)-5-phenoxy-1H-benzo[D]imidazole can be compared with other similar compounds such as:

    4,6-Difluoro-2-(methylthio)-1H-benzo[D]imidazole: Lacks the phenoxy group, which may affect its biological activity and chemical properties.

    4,6-Difluoro-2-(methylthio)-5-methoxy-1H-benzo[D]imidazole: Contains a methoxy group instead of a phenoxy group, which may influence its reactivity and biological effects.

    4,6-Difluoro-2-(methylthio)-5-chloro-1H-benzo[D]imidazole: Contains a chloro group instead of a phenoxy group, which may alter its chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity compared to other similar compounds.

Eigenschaften

Molekularformel

C14H10F2N2OS

Molekulargewicht

292.31 g/mol

IUPAC-Name

4,6-difluoro-2-methylsulfanyl-5-phenoxy-1H-benzimidazole

InChI

InChI=1S/C14H10F2N2OS/c1-20-14-17-10-7-9(15)13(11(16)12(10)18-14)19-8-5-3-2-4-6-8/h2-7H,1H3,(H,17,18)

InChI-Schlüssel

FBHAVHMTZZXWJD-UHFFFAOYSA-N

Kanonische SMILES

CSC1=NC2=C(C(=C(C=C2N1)F)OC3=CC=CC=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.